molecular formula C12H8BrN3 B12331132 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole

2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole

Cat. No.: B12331132
M. Wt: 274.12 g/mol
InChI Key: MAKYYODCOOIKLD-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound that features both pyridine and benzodiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it a popular choice for forming carbon-carbon bonds . The process involves the reaction of 3-bromopyridine with a suitable boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromopyridin-2-YL)-1H-1,3-benzodiazole is unique due to its specific combination of pyridine and benzodiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)-1H-benzimidazole

InChI

InChI=1S/C12H8BrN3/c13-8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H,15,16)

InChI Key

MAKYYODCOOIKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)Br

Origin of Product

United States

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